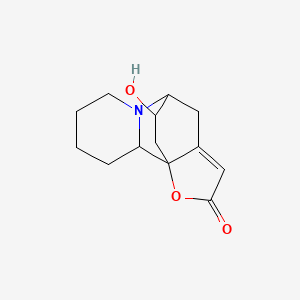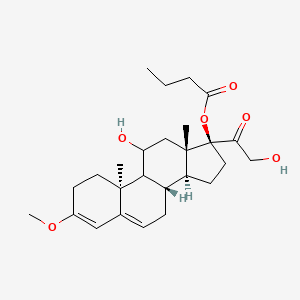
Virosine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Virosine B is a small molecule that has been studied for its potential applications in the field of biochemistry and molecular biology. This compound (ViroB) is a small molecule that has been studied for its potential applications in the field of biochemistry and molecular biology. It is an analogue of the natural product virosine A (ViroA), which is a component of the virosine family of compounds. This compound has been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, and immunomodulatory effects.
科学的研究の応用
Asymmetric Total Synthesis
Virosine B, along with its counterpart Virosine A, has been a subject of interest in synthetic organic chemistry due to its complex molecular structure. Researchers successfully achieved the first synthesis of the tetracyclic alkaloid virosine A, which is structurally related to this compound, using a series of nucleophilic cyclizations, highlighting the potential for synthetic production and modification of these compounds for various applications (Bélanger et al., 2012).
Virosome-Based Nanovaccines
Virosomes, which are lipidic nanomaterials, have emerged as FDA-approved nanocarriers with significant potential against viral infections. The surface modification of virosomes with critical viral fusion proteins is a cornerstone in vaccine development. This innovative approach has led to the commercialization of several nanovaccine formulations against widespread and life-threatening infections, including efforts to combat the SARS-CoV-2 virus (Asadi & Gholami, 2021).
Biogenetic Hypotheses of Securinega Alkaloids
Securinega alkaloids, which include this compound, have been synthesized to investigate biogenetic hypotheses. This synthesis not only illuminates the complex nature of these alkaloids but also provides insights into their potential applications in medical and biological fields. The research underscores the significance of these alkaloids in understanding natural product synthesis and their potential biotechnological applications (Wehlauch et al., 2017).
Safety and Hazards
作用機序
Target of Action
Virosine B is a complex molecule with a unique mechanism of action. It’s known that similar compounds often target proteins involved in cellular signaling pathways, particularly those related to immune response and cell growth .
Mode of Action
It’s likely that this compound interacts with its targets by binding to specific receptor sites, thereby influencing the activity of these proteins . This interaction can lead to changes in cellular processes, potentially altering cell function or triggering specific cellular responses .
Biochemical Pathways
It’s plausible that this compound could influence various biochemical pathways, given its potential interactions with cellular proteins . These pathways could include those involved in immune response, cell growth, and apoptosis .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects . In general, factors such as molecular size, polarity, and solubility can influence a compound’s ADME properties .
Result of Action
Based on the potential targets and pathways it may affect, this compound could potentially influence cellular processes such as immune response, cell growth, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, humidity, and pH can affect the stability and activity of the compound . Additionally, the cellular environment, including the presence of other molecules and cellular conditions, can also influence the compound’s action .
生化学分析
Biochemical Properties
Virosine B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling . Additionally, this compound has been shown to interact with various ion channels, modulating their activity and affecting cellular excitability .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to improved synaptic transmission and cognitive function . In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound influences gene expression by altering the activity of transcription factors and epigenetic regulators, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels and enhanced cholinergic signaling. Additionally, this compound interacts with ion channels, altering their conformation and modulating their activity . These interactions result in changes in cellular excitability and signal transduction. This compound also affects gene expression by binding to transcription factors and epigenetic regulators, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, this compound has shown sustained inhibitory effects on acetylcholinesterase activity, leading to prolonged enhancement of cholinergic signaling . In in vivo studies, long-term administration of this compound has been associated with improved cognitive function and reduced neurodegeneration in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances cholinergic signaling and improves cognitive function without significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as muscle weakness, tremors, and respiratory distress . The threshold for toxic effects varies among different animal species, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which oxidize this compound to form reactive intermediates . These intermediates are then conjugated with glucuronic acid or sulfate by phase II enzymes, facilitating their excretion from the body . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via passive diffusion and active transport processes . Once inside the cells, this compound can bind to transport proteins and be distributed to different cellular compartments . In tissues, this compound accumulates in regions with high metabolic activity, such as the liver and brain . The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and ion channels . The compound can also be transported to the nucleus, where it affects gene expression by binding to transcription factors and epigenetic regulators . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context .
特性
IUPAC Name |
15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHWKXNNRMAUAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is significant about the recent research on (+)-Virosine B?
A1: Recent research [] achieved the total synthesis of twelve Securinega alkaloids, including (+)-Virosine B. Importantly, this work led to the reassignment of the absolute configuration for (+)-Virosine B. This discovery impacts our understanding of the molecule's structure and potentially its biological activity.
Q2: What are the implications of achieving total synthesis for compounds like (+)-Virosine B?
A2: Developing a total synthesis route for (+)-Virosine B is significant for several reasons []. First, it confirms the molecule's structure and allows for the production of sufficient quantities for further research. This is crucial for exploring its biological activity and potential therapeutic applications. Second, total synthesis allows for the creation of (+)-Virosine B analogs, which could possess improved pharmacological properties. This can contribute to the development of new drugs targeting various diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


